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molecular formula C12H9FN2O3 B8562923 4-[(4-Fluorophenyl)methoxy]-3-nitropyridine CAS No. 882680-92-4

4-[(4-Fluorophenyl)methoxy]-3-nitropyridine

Cat. No. B8562923
M. Wt: 248.21 g/mol
InChI Key: IHPUKWONKZIGLM-UHFFFAOYSA-N
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Patent
US07642269B2

Procedure details

4-Chloro-3-nitropyridine (2.0 g, 12.62 mmol) prepared in Step 1 of Preparation 1 was added to a suspension of 4-fluorobenzyl alcohol (2.04 ml, 18.92 mmol), potassium carbonate (1.74 g, 12.62 mmol), and potassium hydroxide (2.38 g, 50.48 mmol) in anhydrous toluene (100 ml). A catalytic amount of tris[2-(2-methoxyethoxy)ethyl]amine was added to the reaction mixture, which was then stirred for 1 hour at room temperature. The reaction mixture was filtered and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1/1, (v/v)) to give the titled compound as a white solid (2.5 g, 86.3%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86.3%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][OH:17])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].COCCOCCN(CCOCCOC)CCOCCOC>C1(C)C=CC=CC=1>[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][O:17][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])=[CH:14][CH:13]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2.04 mL
Type
reactant
Smiles
FC1=CC=C(CO)C=C1
Name
Quantity
1.74 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.38 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1/1, (v/v))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(COC2=C(C=NC=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 86.3%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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